molecular formula C19H15F2N3O3 B2552123 N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941927-07-7

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer: B2552123
CAS-Nummer: 941927-07-7
Molekulargewicht: 371.344
InChI-Schlüssel: OBTYDBNJHVHIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based small molecule characterized by a dihydropyridazinone core substituted with a 2,5-difluorophenyl carboxamide group at position 3, a 4-methylphenyl group at position 1, and a methoxy group at position 2. The 2,5-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the 4-methylphenyl group may contribute to steric interactions with target binding pockets. The methoxy substituent at position 4 likely modulates electronic properties, influencing binding affinity and solubility.

Eigenschaften

IUPAC Name

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-15-9-12(20)5-8-14(15)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTYDBNJHVHIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,2-Diketones and Hydrazines

A one-pot method reported by Nongkhlaw et al. involves condensation of aryl methyl ketones with 1,2-diketones in the presence of a base, followed by cyclization with hydrazines. For the target compound, a tailored approach would utilize:

  • 4-Methoxy-1-(4-methylphenyl)-1,2-diketone as the diketone precursor
  • Hydrazine hydrate or substituted hydrazines for cyclization

Reaction conditions typically involve refluxing in ethanol or toluene with catalytic NaOH, yielding tri-substituted pyridazines. Modifications to this method could introduce the 4-methoxy and 1-(4-methylphenyl) groups during the cyclization step, though steric and electronic effects may necessitate protective group strategies.

Functionalization of Preformed Pyridazines

Alternative routes start with commercially available pyridazine derivatives. For example, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as a versatile intermediate. Esterification of the carboxylic acid with thionyl chloride in methanol (yields: 66–100%) provides the methyl ester, which can undergo subsequent hydrolysis and amidation.

Introduction of the Carboxamide Group

The N-(2,5-difluorophenyl)carboxamide moiety is introduced via nucleophilic acyl substitution or electrochemical methods.

Classical Amidation

Reaction of methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate with 2,5-difluoroaniline in the presence of coupling agents (e.g., HATU, EDCl) achieves the carboxamide. Key parameters include:

  • Solvent : DMF or dichloromethane
  • Base : DIEA or pyridine
  • Temperature : 0°C to room temperature

Yields for analogous reactions range from 68% to 92%, depending on steric hindrance and electronic effects of the aniline derivative.

Electrochemical Synthesis

An innovative method by RSC employs KI-mediated electrochemical oxidation of pyridazine carbohydrazides with amines. While originally developed for pyridine derivatives, this approach could adapt to pyridazines by:

  • Converting the methyl ester to a carbohydrazide via hydrazine treatment
  • Electrochemical coupling with 2,5-difluoroaniline in aqueous KI

This method eliminates traditional coupling agents, offering a greener alternative with moderate yields (50–70% reported for pyridines).

Functionalization of the Pyridazine Ring

Introduction of the 4-Methoxy Group

The methoxy group at position 4 is introduced via:

  • Nucleophilic aromatic substitution on a pre-chlorinated pyridazine intermediate
  • Direct incorporation during cyclization using a methoxy-substituted diketone

The latter method is preferred to avoid harsh conditions. For example, using 4-methoxyacetophenone as a precursor in the cyclocondensation reaction ensures regioselective methoxy placement.

Attachment of the 4-Methylphenyl Group

The 1-(4-methylphenyl) substituent is typically introduced via:

  • Suzuki-Miyaura coupling of a boronic acid with a halogenated pyridazine
  • Grignard addition to a pyridazine ketone

Patent data suggests that coupling 4-methylphenylboronic acid to a brominated pyridazine intermediate (e.g., 3-bromo-6-oxo-1,6-dihydropyridazine) under Pd(PPh₃)₄ catalysis achieves this transformation in 75–85% yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclocondensation One-pot diketone + hydrazine 50–70 Atom economy Limited substituent flexibility
Preformed pyridazine Esterification → Amidation 66–92 High yields, scalability Multiple steps
Electrochemical KI-mediated coupling 50–70 Green chemistry Requires specialized equipment
Suzuki coupling Pd-catalyzed aryl insertion 75–85 Regioselective Costly catalysts

Optimization Challenges

  • Regioselectivity : Competing substitution patterns during cyclization require careful control of electronic effects. Electron-donating groups (e.g., methoxy) direct substitution to specific positions.
  • Stability : The dihydropyridazine ring is prone to oxidation under acidic or high-temperature conditions, necessitating inert atmospheres for reactions.
  • Purification : Chromatographic separation is often required due to similar polarities of intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenated compounds, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridazinone derivatives are a well-studied class of proteasome inhibitors. Below is a comparative analysis of the target compound with its structural analogs, focusing on substitutions and inferred biological activity:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituent at Position 1 Carboxamide Substituent Position 4 Substituent Key Biological Findings
Target Compound 4-Methylphenyl N-(2,5-difluorophenyl) Methoxy Hypothesized T. cruzi proteasome inhibition (structural inference); enhanced metabolic stability due to fluorinated aryl group.
Compound 20 3-Fluoro-4-methoxybenzyl N-(trans-3-methoxycyclobutyl) Methoxy Demonstrated 55% yield in synthesis; confirmed T. cruzi proteasome inhibition (IC₅₀ = 0.12 µM).

Key Observations:

The 2,5-difluorophenyl carboxamide in the target compound introduces two fluorine atoms at meta and para positions, which may enhance hydrophobic interactions compared to the cycloalkylamine (trans-3-methoxycyclobutyl) in Compound 20.

Electronic and Solubility Modifications: Both compounds feature a methoxy group at position 4, suggesting a conserved role in stabilizing the pyridazinone core through electron-donating effects. The absence of a fluorine atom at position 3 in the target compound’s carboxamide group (unlike Compound 20) may reduce electronegativity and polar surface area, impacting solubility and membrane permeability.

Synthetic Feasibility :

  • Compound 20 was synthesized via coupling of intermediate 39d with trans-3-methoxycyclobutylamine, achieving a moderate yield (55%) . The target compound likely follows a similar route but substitutes 2,5-difluoroaniline, which may affect reaction efficiency due to differences in amine nucleophilicity.

Research Findings and Mechanistic Insights

  • Proteasome Inhibition: The dihydropyridazinone core is critical for binding to the T. cruzi proteasome β5 subunit. Fluorine substitutions on the aryl groups (e.g., 2,5-difluorophenyl) may enhance selectivity over human proteasomes by exploiting differences in substrate-binding pockets .
  • Pharmacokinetic Properties : The 4-methylphenyl group in the target compound could improve metabolic stability compared to benzyl ethers (as in Compound 20), reducing susceptibility to oxidative degradation.

Biologische Aktivität

N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through multi-step organic reactions involving various functional groups that enhance its biological activity. The presence of a dihydropyridazine core, along with difluorophenyl, methoxy, and methylphenyl substituents, contributes to its unique chemical properties and reactivity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be beneficial in medicinal chemistry. The following sections detail its potential therapeutic effects.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance:

  • Cytotoxicity Against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. These studies suggest that the compound may induce apoptosis in cancer cells through multiple pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosinase Activity : Similar derivatives have been shown to inhibit tyrosinase, an enzyme critical for melanin production in melanocytes. This suggests potential applications in treating hyperpigmentation disorders .
  • Free Radical Scavenging : The presence of methoxy and difluorophenyl groups may contribute to antioxidant properties, allowing the compound to scavenge free radicals effectively .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of related compounds against breast cancer cells, it was found that derivatives exhibited a dose-dependent reduction in cell viability. The most potent derivative reduced cell viability by over 70% at concentrations above 20 µM .

Case Study 2: Tyrosinase Inhibition

Another study focused on the anti-melanogenic effects of related compounds demonstrated significant inhibition of tyrosinase activity in B16F10 murine melanoma cells. The tested compounds showed comparable or superior activity to standard inhibitors like kojic acid at certain concentrations .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityCytotoxicity against MCF-7, HCT-116
Tyrosinase InhibitionSignificant inhibition in B16F10 cells
Antioxidant ActivityFree radical scavenging potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via stepwise functionalization of the pyridazine core. A typical approach involves:

Core Formation : Cyclocondensation of hydrazine derivatives with diketones to form the dihydropyridazine scaffold.

Substituent Introduction : Methoxy and aryl groups (e.g., 4-methylphenyl) are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling.

Carboxamide Attachment : The 2,5-difluorophenyl carboxamide moiety is added using carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield in oxidation steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

Chromatography : Use reversed-phase HPLC (e.g., Chromolith® columns) with UV detection (λ = 254 nm) to assess purity. Gradient elution (ACN/water + 0.1% TFA) resolves polar impurities .

Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and HRMS (exact mass ± 3 ppm).

Thermal Analysis : DSC/TGA to verify crystallinity and thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer : Screen for target engagement using:

Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactor monitoring.

Cell Viability : MTT assays in relevant cell lines (e.g., cancer or primary cells) at 1–100 µM doses.

  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups. Cross-validate hits with orthogonal assays (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer :

Scaffold Modifications : Systematically vary substituents (e.g., replace 4-methoxy with ethoxy or halogenated groups) to assess steric/electronic effects.

Bioisosteric Replacement : Substitute the 2,5-difluorophenyl group with trifluoromethyl or heteroaromatic rings (e.g., pyridine) to modulate lipophilicity.

Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase family members) using competitive binding assays.

  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate experimental IC50_{50} values with binding poses .

Q. What strategies resolve contradictions in solubility and permeability data across experimental models?

  • Methodological Answer :

Solubility : Compare shake-flask (aqueous buffer) vs. biorelevant media (FaSSIF/FeSSIF). If discrepancies arise, consider amorphous solid dispersions or salt formation.

Permeability : Cross-validate PAMPA assays with Caco-2/MDCK models. Use LC-MS/MS to quantify intracellular accumulation and rule out efflux pump interference.

  • Case Study : For carboxamide derivatives, logD (pH 7.4) >3 often correlates with membrane diffusion but may require prodrug strategies for in vivo efficacy .

Q. How can researchers validate target engagement in complex biological systems (e.g., disease models)?

  • Methodological Answer :

Chemical Proteomics : Use photoaffinity probes derived from the compound to pull down binding proteins from lysates.

In Vivo Imaging : Radiolabel the compound (e.g., 18F^{18}F-isotope for PET) to track biodistribution in animal models.

Phenotypic Rescue : CRISPR knock-in/knockout of putative targets in disease models (e.g., zebrafish or organoids) to confirm mechanistic relevance.

  • Validation : Combine with transcriptomics (RNA-seq) to identify downstream pathways perturbed by treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.